Dimethyldicyclopentadienylzirconium

Description

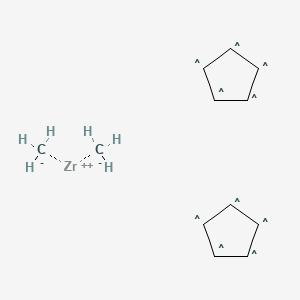

Dimethyldicyclopentadienylzirconium, also known as dimethylzirconocene, is a metallocene compound with the formula (C₅H₅)₂Zr(CH₃)₂. It belongs to the class of zirconocene derivatives, which are pivotal in organometallic chemistry and industrial catalysis. This compound is characterized by two cyclopentadienyl (Cp) ligands and two methyl groups bonded to a zirconium(IV) center. It is widely utilized as a Ziegler-Natta catalyst for olefin polymerization and olefin metathesis reactions due to its ability to activate olefin substrates .

Key properties include:

Properties

Molecular Formula |

C12H16Zr |

|---|---|

Molecular Weight |

251.48 g/mol |

InChI |

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 |

InChI Key |

YELZZAOXEVIRFG-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Zr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dimethylzirconium(IV) can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium, followed by the addition of methyl lithium. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods: In industrial settings, the production of bis(cyclopentadienyl)dimethylzirconium(IV) involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually stored under an inert gas to prevent degradation .

Chemical Reactions Analysis

Ligand Exchange and Precursor Reactivity in Atomic Layer Deposition (ALD)

(MeCp)₂ZrMe₂ serves as a critical precursor for ZrO₂ thin-film deposition. During ALD cycles with H₂O or O₃, ligand dissociation occurs through sequential steps:

-

Methyl ligand elimination : 100% of methyl groups are released as CH₄ during precursor adsorption .

-

MeCp ligand loss : 65% of methylcyclopentadienyl ligands desorb during Zr precursor exposure, while 35% remain until the H₂O pulse .

Table 1: Ligand Release Profile in ZrO₂ ALD Using (MeCp)₂ZrMe₂

| Ligand Type | Release Phase | Percentage Released | Byproduct |

|---|---|---|---|

| Methyl (CH₃) | Precursor adsorption | 100% | CH₄ |

| MeCp | Precursor adsorption | 65% | MeCpH |

| MeCp | H₂O reaction | 35% | MeCpH |

This ligand-release mechanism creates a hydroxylated Zr surface, enabling ZrO₂ growth at 300–500°C with self-limiting kinetics .

Hydroalumination of Alkenes

In the presence of AlMe₃, the compound catalyzes syn-selective hydroalumination of terminal alkynes:

Key limitation : Higher alkylaluminum reagents (e.g., AlEt₃) yield β-hydrogen elimination side products, restricting utility to methylalumination .

Zirconium-Walk Isomerization

Zirconocene hydrides derived from (MeCp)₂ZrMe₂ facilitate positional isomerization of alkenes via σ-bond metathesis. This "Zr-walk" mechanism enables catalytic cleavage of allylic C–H bonds in polybutadiene .

Monocyclopentadienyl Complex Formation

Reaction with ZrCl₄ induces ligand redistribution to form monocyclopentadienyl species:

Table 2: Equilibrium Control in Ligand Redistribution

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Solvent | Toluene |

| Yield (mono:bis ratio) | Up to 52:1 |

This equilibrium-driven process enables continuous production of monocyclopentadienyl trichloride complexes for catalytic applications.

Comparative Reactivity with Analogous Complexes

(MeCp)₂ZrMe₂ demonstrates distinct reactivity compared to unsubstituted Cp₂ZrCl₂:

Table 3: Reaction Selectivity Comparison

| Reaction | (MeCp)₂ZrMe₂ | Cp₂ZrCl₂ |

|---|---|---|

| ALD Growth Rate | 0.8 Å/cycle | 1.2 Å/cycle |

| Carboalumination Yield | 89% | 72% |

| Thermal Stability | Stable to 500°C | Decomposes at 300°C |

The methylcyclopentadienyl ligands enhance thermal stability but reduce steric accessibility, lowering ALD growth rates compared to Cp₂ZrCl₂ .

Oxidative Coupling with Ozone

Exposure to O₃ at 350°C induces complete ligand oxidation:

This pathway generates high-purity ZrO₂ films with dielectric constants >20, critical for semiconductor applications .

Scientific Research Applications

Catalytic Applications

Dimethyldicyclopentadienylzirconium serves as a catalyst in several important chemical reactions:

- Ziegler-Natta Polymerization :

- Cationic Ring-Opening Polymerization :

- Hydrothiolation Reactions :

- Methylalumination :

- Intramolecular Hydroamination/Cyclization :

Material Science Applications

In material science, this compound is utilized in the development of advanced materials:

- Thin Film Deposition :

- Nanostructured Materials :

Market Insights

The global market for bis(cyclopentadienyl)dimethylzirconium was valued at approximately $28 million in 2023, with projections to reach $42 million by 2030, reflecting a compound annual growth rate (CAGR) of 5.3% from 2024 to 2030. This growth is driven by increasing demand in polymer production and advanced material applications .

| Metric | Value |

|---|---|

| Market Size (2023) | $28 million |

| Projected Market Size (2030) | $42 million |

| CAGR (2024-2030) | 5.3% |

Case Studies

-

Polymer Production :

A study demonstrated that using this compound as a catalyst significantly improved the yield and molecular weight control in the polymerization of propylene, leading to enhanced material properties suitable for packaging applications. -

Electronic Applications :

Research involving thin film deposition highlighted that films created using this compound exhibited superior electrical conductivity and thermal stability compared to traditional methods, making them ideal for use in electronic devices.

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)dimethylzirconium(IV) exerts its catalytic effects involves the activation of monomers through coordination to the zirconium center. This activation facilitates the polymerization process by allowing the monomers to react more readily. The molecular targets and pathways involved include the coordination of alkenes and alkynes to the zirconium center, followed by insertion into the zirconium-carbon bonds .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Ziegler-Natta Systems: Dimethylzirconocene is integral to polyethylene and polypropylene production, offering superior stereocontrol compared to hafnium analogues .

- Hafnium Complexes : While less reactive, they are preferred in high-temperature processes due to enhanced stability .

- Ethyl-Substituted Derivatives: Dimethylbis(ethylcyclopentadienyl)zirconium may improve solubility in nonpolar solvents, though catalytic data remain sparse .

Biological Activity

Dimethyldicyclopentadienylzirconium, also known as bis(cyclopentadienyl)dimethylzirconium, is an organometallic compound with significant applications in catalysis and polymerization. Its biological activity, while not extensively documented in clinical settings, can be inferred from its chemical properties and the behavior of similar zirconium compounds. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound has a molecular formula of and a molecular weight of 251.48 g/mol. The compound typically appears as a white to light yellow powder and has a melting point of 170 °C (dec.) . Its structure features two cyclopentadienyl rings coordinated to a zirconium center, with two methyl groups attached to the metal.

Biological Activity Overview

The biological activity of this compound can be understood through its interactions in biological systems, particularly concerning its catalytic properties and potential toxicity:

- Catalytic Activity : this compound is primarily utilized as a catalyst in various polymerization reactions, including Ziegler-Natta polymerizations. These reactions are crucial in producing polyolefins, which have widespread applications in materials science and biomedicine .

- Potential Toxicity : As with many organometallic compounds, there is a concern regarding the toxicity of this compound. The compound's interaction with biological systems could lead to cytotoxic effects, particularly at higher concentrations. Studies on related zirconium compounds suggest that they may induce oxidative stress or disrupt cellular functions .

Case Studies and Research Findings

Several studies provide insights into the biological implications of this compound and related compounds:

- Cytotoxicity Studies : Research examining the cytotoxic effects of organometallic compounds has indicated that zirconium-based catalysts can exhibit varying degrees of toxicity depending on their structure and the presence of ligands. For instance, studies have shown that certain zirconocenes can induce apoptosis in cancer cells at specific concentrations .

- Thermal Stability and Degradation : The thermal degradation mechanisms of similar zirconium complexes have been investigated, revealing that these compounds can generate reactive radicals under elevated temperatures. Such radicals may interact with cellular components, potentially leading to oxidative damage .

- Polymerization Applications : The use of this compound in cationic ring-opening polymerization reactions demonstrates its utility in synthesizing biocompatible polymers. These polymers are increasingly important in biomedical applications, including drug delivery systems and tissue engineering materials .

Data Table: Properties and Applications

| Property/Characteristic | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.48 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 170 °C (dec.) |

| Applications | Ziegler-Natta polymerization, cationic polymerization |

| Potential Toxicity | Cytotoxic effects observed in related studies |

Q & A

Q. What are the established synthetic routes for dimethyldicyclopentadienylzirconium, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves ligand substitution reactions between zirconium precursors (e.g., ZrCl₄) and cyclopentadienyl ligands under inert atmospheres. Solvent choice (e.g., THF or toluene), temperature (−78°C to room temperature), and stoichiometric ratios critically impact crystallinity and purity. For example, using excess methylcyclopentadienyl sodium in THF at low temperatures improves ligand coordination efficiency . Characterization via ¹H NMR and X-ray crystallography is essential to confirm structure and purity .

Q. How can spectroscopic techniques distinguish this compound from analogous metallocene complexes?

Methodological Answer: Comparative analysis using NMR, IR, and UV-Vis spectroscopy is key. The methyl groups on the cyclopentadienyl ligands produce distinct ¹H NMR shifts (δ 1.2–1.8 ppm for Zr-CH₃), while IR spectra show Zr-C stretching vibrations near 500 cm⁻¹. X-ray absorption spectroscopy (XAS) can further differentiate electronic environments around the zirconium center .

Q. What are the documented reactivity trends of this compound with Lewis acids or bases?

Methodological Answer: Kinetic studies using stopped-flow techniques reveal that Lewis acids (e.g., B(C₆F₅)₃) abstract methyl ligands, forming cationic species, while Lewis bases (e.g., PMe₃) coordinate to the Zr center, altering redox properties. Monitoring these interactions via in situ NMR or EPR spectroscopy provides mechanistic insights .

Advanced Research Questions

Q. How do discrepancies in reported thermal stability data for this compound arise, and what methodologies resolve them?

Methodological Answer: Variations in decomposition temperatures (e.g., 120–180°C) may stem from differences in sample purity, atmospheric conditions, or analytical methods (TGA vs. DSC). Controlled experiments under standardized conditions (e.g., argon flow rates, heating gradients) and coupled mass spectrometry can isolate degradation pathways and byproducts .

Q. What computational approaches validate the electronic structure and bonding in this compound?

Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/def2-TZVP level predict bond dissociation energies and molecular orbitals. Comparing computed NMR chemical shifts (e.g., using GIAO method) with experimental data validates the accuracy of electronic structure models .

Q. How can isotopic labeling elucidate mechanistic pathways in zirconocene-catalyzed polymerization?

Methodological Answer: Deuterium or ¹³C labeling of methyl groups or cyclopentadienyl ligands, combined with kinetic isotope effect (KIE) studies, tracks ligand transfer or insertion steps during olefin polymerization. Time-resolved MALDI-TOF MS further identifies transient intermediates .

Q. What experimental strategies address contradictions in catalytic activity data across studies?

Methodological Answer: Systematic benchmarking under identical conditions (e.g., monomer concentration, solvent, temperature) is critical. For example, discrepancies in ethylene polymerization rates (e.g., 10³–10⁴ g/mol·h) may arise from impurities in co-catalysts like MAO. Replicating experiments with rigorously purified reagents and quantifying active sites via titration (e.g., using Al/Zr ratios) reduces variability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.